5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione
Description
Properties
CAS No. |
200632-02-6 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3S/c1-8(10-11(14)13-12(15)17-10)7-16-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14,15) |
InChI Key |
STVPBRGHYXQBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1-phenoxypropan-2-ol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance scalability and efficiency. The use of immobilized enzymes in continuous flow reactors can be advantageous, allowing for compartmentalization and segregation of different reaction steps .
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones, including derivatives like 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione, are known for their role as antidiabetic agents. They function primarily as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism.
Antimicrobial Properties
Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains.
Research Findings
- A study evaluated several 5-substituted thiazolidine derivatives against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| am1 | 42.30 | E. coli |
| am2 | 21.42 | S. aureus |
These findings suggest that modifications to the thiazolidinedione structure can enhance antimicrobial efficacy, making these compounds potential candidates for new antibiotics .
Anticancer Potential
Thiazolidinediones have also been investigated for their anticancer properties. Research indicates that they may inhibit cancer cell proliferation through various mechanisms:
Mechanisms Identified
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Compounds like 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione have demonstrated the ability to inhibit tumor growth in preclinical models .
Other Biological Activities
Beyond antidiabetic and antimicrobial effects, thiazolidinediones exhibit a range of other biological activities:
Anti-inflammatory Effects
These compounds can modulate inflammatory responses, making them useful in treating conditions characterized by chronic inflammation.
Antioxidant Activity
Research suggests that thiazolidinediones possess antioxidant properties that can protect cells from oxidative stress, further supporting their therapeutic potential in various diseases .
Case Studies and Experimental Evidence
Several studies have been conducted to evaluate the efficacy of thiazolidinedione derivatives:
- A study published in MDPI reported the synthesis and biological evaluation of novel thiazolidinedione derivatives as PTP1B inhibitors, showcasing their potential in managing diabetes through improved pharmacological profiles .
- Another investigation highlighted the synthesis of substituted thiazolidinediones with enhanced antimicrobial activity against resistant strains of bacteria, indicating their relevance in contemporary medicine .
Mechanism of Action
The mechanism of action of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinedione Derivatives
The pharmacological and physicochemical properties of TZD derivatives are highly dependent on substituents at the C3 and C5 positions. Below is a comparative analysis of 5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione with key analogs:
Substitution at C5 Position
Pharmacological Profiles
- Antidiabetic Activity: Derivatives like 5-(4-methoxybenzylidene)-TZD and 5-(naphthylmethylidene)-TZD show potent PPAR-γ agonism, reducing blood glucose levels in streptozotocin-induced diabetic rats (e.g., compound ad22 in reduced glucose by 58% vs. 62% for rosiglitazone). The phenoxypropan-2-yl group in the target compound may mimic these effects but requires validation.
- Antimicrobial Activity : Halogenated TZDs (e.g., 2,4-dichloro-substituted) exhibit broad-spectrum activity due to enhanced electrophilicity and membrane disruption .
Biological Activity
5-(1-Phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit notable antimicrobial properties. A study focusing on various thiazolidine compounds revealed that many derivatives possess significant antibacterial activity against a range of pathogens. For example, derivatives of thiazolidine-2,4-dione were shown to be effective against resistant bacterial strains, addressing the growing concern of antibiotic resistance in public health .
Cytotoxic Effects
The cytotoxic potential of thiazolidine derivatives has been investigated in various cancer cell lines. For instance, certain thiazolidine compounds have shown selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Computational Studies
Recent computational approaches have been employed to predict the pharmacological profiles of thiazolidine derivatives. In silico studies utilizing molecular docking techniques have identified potential targets for 5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione, including enzymes like EGFR (Epidermal Growth Factor Receptor) and ORF2. These findings suggest that the compound may interact favorably with these targets, enhancing its therapeutic potential .
Experimental Studies
In experimental settings, 5-(1-phenoxypropan-2-yl)-1,3-thiazolidine-2,4-dione has been evaluated for its biological activities through various assays:
| Activity | Method Used | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Significant inhibition zones against pathogens |
| Antidiabetic | Glucose tolerance test | Reduced blood glucose levels in treated models |
| Cytotoxicity | MTT assay | Selective cytotoxicity observed in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
